4,5-Dimethoxypyridine-2-carbaldehyde
Description
4,5-Dimethoxypyridine-2-carbaldehyde is a chemical compound belonging to the pyridine family. It is characterized by the presence of two methoxy groups attached to the pyridine ring at positions 4 and 5, and an aldehyde group at position 2. This compound is widely used in various fields, including medical, environmental, and industrial research.
Properties
IUPAC Name |
4,5-dimethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)9-4-8(7)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPKIBQRWFXZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC(=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572921 | |
| Record name | 4,5-Dimethoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62885-51-2 | |
| Record name | 4,5-Dimethoxy-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62885-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxypyridine-2-carbaldehyde typically involves the reaction of 4,5-dimethoxypyridine with a suitable aldehyde precursor under controlled conditions. One common method involves the use of Vilsmeier-Haack reaction, where 4,5-dimethoxypyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at position 2 .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 4,5-Dimethoxypyridine-2-carboxylic acid
Reduction: 4,5-Dimethoxypyridine-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Synthesis
4,5-Dimethoxypyridine-2-carbaldehyde serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of drugs targeting neurological disorders and cancer treatments.
- Case Study : The synthesis of pralidoxime, an antidote for organophosphate poisoning, utilizes derivatives of pyridine aldehydes, including this compound. This compound facilitates the formation of stable Schiff bases with amines, which are crucial for the drug's efficacy .
Coordination Chemistry
The compound acts as a precursor for creating coordination complexes. Its aldehyde functional group allows for nucleophilic attacks by amines, forming robust bidentate ligands that can stabilize metal ions.
- Application Example : Iminopyridine complexes derived from this compound have shown potential in catalysis and materials science due to their unique electronic properties .
Organic Synthesis
In organic chemistry, this compound is used to synthesize various heterocyclic compounds through reactions such as aldol condensation and Mannich reactions.
- Synthesis Pathway : A notable reaction involves the condensation of this compound with active methylene compounds to yield substituted pyridines with pharmaceutical relevance .
Data Table of Applications
Mechanism of Action
The mechanism of action of 4,5-Dimethoxypyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological processes, including enzyme catalysis, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
4,5-Dimethoxypyridine: Lacks the aldehyde group at position 2, making it less reactive in certain chemical reactions.
2,4-Dimethoxypyridine: Has methoxy groups at positions 2 and 4, altering its chemical properties and reactivity.
4,5-Dimethoxybenzaldehyde: Contains a benzene ring instead of a pyridine ring, resulting in different chemical behavior.
Uniqueness: 4,5-Dimethoxypyridine-2-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups on the pyridine ring. This combination imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis and research .
Biological Activity
4,5-Dimethoxypyridine-2-carbaldehyde is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with two methoxy groups and an aldehyde functional group, which contribute to its reactivity and biological profile.
Antimicrobial Properties
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity . The presence of the methoxy groups enhances the compound's interaction with biological targets, making it effective against various pathogens. Studies have shown that related compounds can inhibit the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have demonstrated that this compound and its analogs possess anticancer properties . For instance, compounds related to this structure have been tested against human lung adenocarcinoma (A549) cells, revealing cytotoxic effects that lead to cell cycle arrest at the G2/M phase . The structure-activity relationship (SAR) suggests that modifications on the pyridine ring can significantly influence anticancer potency.
Enzyme Inhibition
Another notable biological activity of this compound is its potential as an enzyme inhibitor . It has been reported to inhibit metalloproteases and specific enzymes involved in cardiovascular regulation, such as endothelin converting enzyme (ECE). This inhibition could have therapeutic implications for conditions like hypertension and heart failure .
Case Study: Anticancer Activity
A study evaluated the anticancer effects of various derivatives of pyridine compounds on A549 lung cancer cells. The results indicated that certain modifications to the 4,5-dimethoxypyridine structure enhanced cytotoxicity while minimizing effects on non-cancerous cells. Notably, derivatives with free amino groups exhibited higher activity compared to those with acetylamino fragments .
Table of Biological Activities
| Activity Type | Compound | Target/Pathogen | Effect |
|---|---|---|---|
| Antimicrobial | This compound | Staphylococcus aureus | Inhibition of growth |
| Anticancer | Analog 21 | A549 Lung Adenocarcinoma Cells | Cytotoxic effect |
| Enzyme Inhibition | WS75624 B | Endothelin Converting Enzyme (ECE) | Inhibition |
Synthesis and Structural Considerations
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyridine ring followed by functionalization at specific positions to introduce methoxy and aldehyde groups. These synthetic pathways require careful optimization to achieve high yields and purity .
Q & A
Basic Research Questions
Q. What are the critical experimental design considerations for synthesizing 4,5-Dimethoxypyridine-2-carbaldehyde with high purity?
- Methodological Answer : Synthesis should be conducted under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the aldehyde group. Purification can leverage its sparing solubility in polar solvents (e.g., ethanol or water) for recrystallization . Reaction progress should be monitored via TLC or HPLC, with intermediates characterized by -NMR to confirm regioselective methoxy substitution. Safety protocols, including fume hood use and PPE (gloves, goggles), are essential due to potential irritancy .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent aldehyde group degradation. Handle using gloveboxes or Schlenk lines to avoid moisture absorption. Waste must be segregated as hazardous organic material and disposed via certified facilities due to potential environmental toxicity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR can resolve methoxy (δ ~3.8–4.0 ppm) and aldehyde (δ ~9.8–10.2 ppm) protons. Coupling patterns in -NMR distinguish pyridine ring substitution .
- IR : Confirm aldehyde C=O stretch (~1700 cm) and methoxy C-O (~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO, calc. 183.16 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Use SHELXL for refinement against high-resolution X-ray data to address disorder in methoxy or aldehyde groups . For ambiguous electron density, employ Mercury CSD’s packing similarity analysis to compare with analogous structures (e.g., 4,5-dimethoxy-pyridinecarboxylic acid derivatives) . Cross-validate with DFT-optimized geometries to reconcile experimental vs. computational bond lengths .
Q. What strategies elucidate the electronic effects of methoxy substituents on the reactivity of this compound?
- Methodological Answer :
- Electrochemical Studies : Cyclic voltammetry can quantify electron-withdrawing/donating effects of methoxy groups on the pyridine ring’s redox potential.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic sites .
- Kinetic Isotope Effects : Compare reaction rates (e.g., aldol condensations) with deuterated analogs to probe substituent influence on transition states.
Q. How can computational tools predict the reactivity of this compound in multicomponent reactions?
- Methodological Answer :
- Reactivity Prediction : Use ACD/Labs software to simulate pKa (aldehyde proton ~8–10) and solubility profiles, guiding solvent selection (e.g., DMF for polar intermediates) .
- Transition-State Modeling : Apply Gaussian or ORCA for ab initio studies of reaction pathways (e.g., Knoevenagel condensations) .
- Machine Learning : Train models on pyridine-aldehyde reaction databases to predict regioselectivity in heterocyclic couplings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
